molecular formula C11H16N2O2 B1374048 4-amino-3-ethoxy-N,N-dimethylbenzamide CAS No. 1343088-57-2

4-amino-3-ethoxy-N,N-dimethylbenzamide

Cat. No. B1374048
CAS RN: 1343088-57-2
M. Wt: 208.26 g/mol
InChI Key: NDYTXGWTIUDLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-ethoxy-N,N-dimethylbenzamide, also known as 4-AE-DMBA, is an organic compound with a wide range of scientific applications. It has been used in the synthesis of a variety of compounds, as well as in research into the mechanisms of action and biochemical and physiological effects of different drugs.

Scientific Research Applications

Pharmaceutical Development

4-amino-3-ethoxy-N,N-dimethylbenzamide: is utilized as an important intermediate in the development of various pharmaceutical compounds . Its structural properties allow it to be incorporated into a range of drug formulations, enhancing their efficacy and stability.

Organic Synthesis

In the realm of organic chemistry, this compound serves as a versatile building block. It’s used to synthesize a variety of complex molecules due to its reactive amino group, which can undergo various transformations .

Material Science

Researchers in material science explore the use of 4-amino-3-ethoxy-N,N-dimethylbenzamide in creating novel polymers. Its incorporation into polymer chains can potentially improve the thermal stability and mechanical properties of materials .

Biochemistry Research

This compound finds its application in biochemistry research, particularly in the study of enzyme-substrate interactions. Its structural analogs can be used to design inhibitors or activators for specific biochemical pathways .

Chemical Analysis

4-amino-3-ethoxy-N,N-dimethylbenzamide: is used in analytical chemistry as a standard or reagent in various chromatographic techniques, aiding in the quantification and qualification of samples .

Environmental Studies

Environmental scientists may use this compound to understand its degradation products and their impact on ecosystems. It can serve as a model compound to study the environmental fate of similar organic molecules .

properties

IUPAC Name

4-amino-3-ethoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-10-7-8(5-6-9(10)12)11(14)13(2)3/h5-7H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYTXGWTIUDLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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